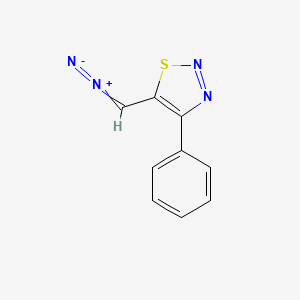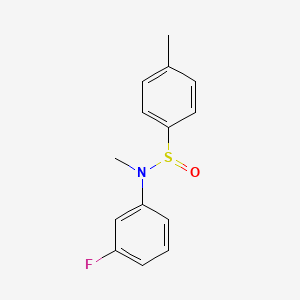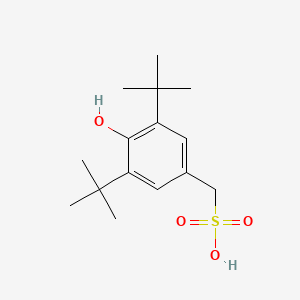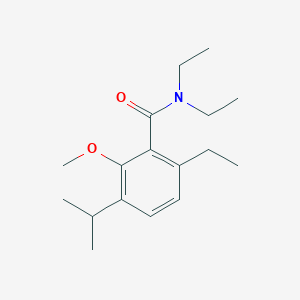![molecular formula C6H15NO6P2S2 B14390415 {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) CAS No. 89987-62-2](/img/structure/B14390415.png)
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) is a chemical compound with the molecular formula C6H15NO6P2S2. It is known for its unique structure, which includes both phosphonic acid and carbamothioyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) typically involves the reaction of diethylcarbamothioyl chloride with a suitable phosphonic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Dimethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
Uniqueness
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
89987-62-2 |
|---|---|
Fórmula molecular |
C6H15NO6P2S2 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
[diethylcarbamothioylsulfanyl(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO6P2S2/c1-3-7(4-2)5(16)17-6(14(8,9)10)15(11,12)13/h6H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) |
Clave InChI |
WGPJPFWCEYQUEL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)


![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)

![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)

